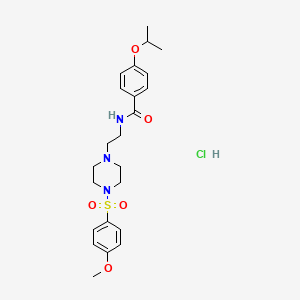
4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H32ClN3O5S and its molecular weight is 498.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-isopropoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, with the CAS number 1189869-10-0, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H32ClN3O5S, with a molecular weight of 498.0 g/mol. The structure comprises a benzamide moiety substituted with an isopropoxy group and a piperazine derivative that includes a methoxyphenylsulfonyl group. This unique combination of functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1189869-10-0 |
| Molecular Formula | C23H32ClN3O5S |
| Molecular Weight | 498.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which may influence mood and cognitive functions. The sulfonyl group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound in various models:
- Antidepressant Activity : In rodent models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects are likely mediated through serotonin receptor modulation.
- Anxiolytic Effects : The compound has also shown promise in reducing anxiety-like behaviors in animal models. Its action may involve the GABAergic system, similar to other anxiolytic agents.
- Neuroprotective Properties : Preliminary studies indicate that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of the compound:
- Study on Depression Models : A study published in a peer-reviewed journal reported that chronic administration of the compound resulted in a marked decrease in depressive symptoms compared to control groups, indicating its potential as an antidepressant agent.
- Anxiety Reduction Study : Another study focused on its anxiolytic properties found that doses comparable to existing anxiolytics significantly reduced anxiety-like behaviors without notable side effects.
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. Results indicate a favorable safety margin at therapeutic doses; however, further long-term studies are warranted to fully understand its toxicity profile.
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S.ClH/c1-18(2)31-21-6-4-19(5-7-21)23(27)24-12-13-25-14-16-26(17-15-25)32(28,29)22-10-8-20(30-3)9-11-22;/h4-11,18H,12-17H2,1-3H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKUIFKYYEFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














